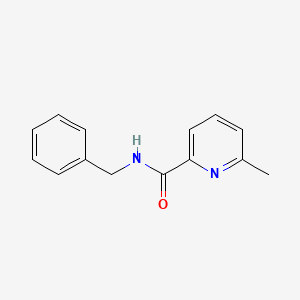
N-benzyl-6-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-6-methylpyridine-2-carboxamide, also known as BMPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMPC is a member of the pyridine carboxamide family and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-benzyl-6-methylpyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-benzyl-6-methylpyridine-2-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. N-benzyl-6-methylpyridine-2-carboxamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-benzyl-6-methylpyridine-2-carboxamide has been found to exhibit various biochemical and physiological effects. In cancer research, N-benzyl-6-methylpyridine-2-carboxamide has been found to induce apoptosis and inhibit the proliferation of cancer cells. In neurodegenerative diseases, N-benzyl-6-methylpyridine-2-carboxamide has been found to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. In addition, N-benzyl-6-methylpyridine-2-carboxamide has been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-6-methylpyridine-2-carboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. However, one limitation of using N-benzyl-6-methylpyridine-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for the study of N-benzyl-6-methylpyridine-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other compounds for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-benzyl-6-methylpyridine-2-carboxamide for therapeutic use.
Métodos De Síntesis
N-benzyl-6-methylpyridine-2-carboxamide can be synthesized through a three-step reaction process. The first step involves the synthesis of 6-methylpyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The second step involves the reaction of the acid chloride with benzylamine to form N-benzyl-6-methylpyridine-2-carboxamide. The final step involves the purification of the compound using column chromatography.
Aplicaciones Científicas De Investigación
N-benzyl-6-methylpyridine-2-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-benzyl-6-methylpyridine-2-carboxamide has been found to inhibit the proliferation of cancer cells by inducing apoptosis. N-benzyl-6-methylpyridine-2-carboxamide has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-benzyl-6-methylpyridine-2-carboxamide has been found to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-benzyl-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-6-5-9-13(16-11)14(17)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTAVSMFNNVGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-methylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)
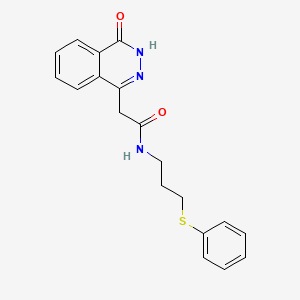
![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)
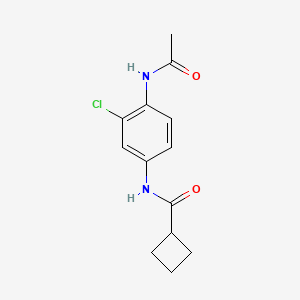
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)
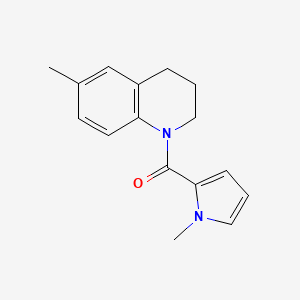
![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
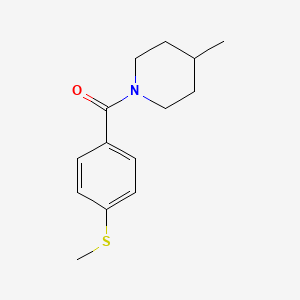
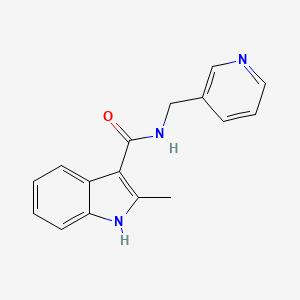
![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)


